molecular formula C9H8ClN3S B3481503 4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 52747-59-8

4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3481503
CAS No.: 52747-59-8
M. Wt: 225.70 g/mol
InChI Key: LUQHKHZFLFXGMZ-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has shown potential for this compound in the treatment of various diseases due to its biological activity.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways. Additionally, its ability to form coordination complexes with metal ions can influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group, which can affect its chemical and biological properties.

    5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with different positioning of the substituents, leading to variations in reactivity and applications.

Uniqueness

4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the chlorophenyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-6-11-12-9(14)13(6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQHKHZFLFXGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480469
Record name ST50848030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52747-59-8
Record name ST50848030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

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